Lipophilicity Increase Versus Non‑Fluorinated Parent Methyl 3‑Oxopentanoate
The gem‑difluoro substitution elevates the calculated partition coefficient by approximately 0.48 log units relative to the non‑fluorinated parent, enhancing membrane permeability potential. The target compound has an XLogP3 of 1.2 [1], whereas methyl 3‑oxopentanoate is reported with LogP = 0.72 .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Methyl 3-oxopentanoate (CAS 30414-53-0): LogP = 0.72 |
| Quantified Difference | ΔLogP ≈ +0.48 (target more lipophilic) |
| Conditions | Computed values; XLogP3 (PubChem) vs. LogP (chemsrc) |
Why This Matters
A 0.48 log unit increase can translate to a ~3‑fold higher theoretical membrane partitioning, which is critical when designing CNS‑penetrant or intracellular‑targeted drug candidates.
- [1] PubChem. Methyl 2,2-difluoro-3-oxopentanoate. XLogP3-AA = 1.2. CID 2775364. https://pubchem.ncbi.nlm.nih.gov/compound/2775364 View Source
